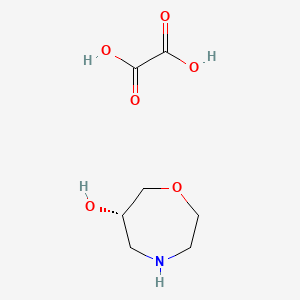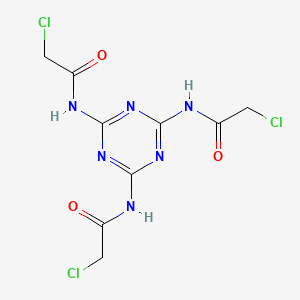
N,N',N''-(1,3,5-Triazine-2,4,6-triyl)tris(2-chloroacetamide)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Acetamide, N,N’,N’'-1,3,5-triazine-2,4,6-triyltris[2-chloro-] is an organic compound with a complex structure that includes a triazine ring substituted with acetamide and chloro groups. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry .
准备方法
Synthetic Routes and Reaction Conditions
Ammonia Cyanic Acid and Urea Reaction: This method involves the reaction of ammonia cyanic acid and urea under acid or alkali catalysis to form the triazine amide.
Pyrolysis of Urea Amine: Urea amine undergoes pyrolysis at high temperatures to yield the triazine amide.
Phosgene Method: This involves the reaction of urea amine with phosgene to generate the triazine amide.
Industrial Production Methods
The industrial production of Acetamide, N,N’,N’'-1,3,5-triazine-2,4,6-triyltris[2-chloro-] typically involves large-scale synthesis using the above-mentioned methods, optimized for yield and purity. The choice of method depends on the availability of raw materials and the desired scale of production.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often facilitated by strong oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chloro groups in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Hydrogen gas, sodium borohydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazine derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various functional groups in place of the chloro groups.
科学研究应用
Acetamide, N,N’,N’'-1,3,5-triazine-2,4,6-triyltris[2-chloro-] has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other complex organic compounds.
Biology: Employed in studies involving enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and pesticides.
作用机制
The mechanism of action of Acetamide, N,N’,N’'-1,3,5-triazine-2,4,6-triyltris[2-chloro-] involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the biochemical pathways in which these enzymes are involved. The specific pathways and targets depend on the biological context and the nature of the compound’s interactions.
相似化合物的比较
Similar Compounds
6-Methyl-1,3,5-triazine-2,4-diamine:
(E)-N2,N2-dimethyl-6-styryl-1,3,5-triazine-2,4-diamine: An intermediate for the synthesis of other triazine compounds.
Uniqueness
Acetamide, N,N’,N’'-1,3,5-triazine-2,4,6-triyltris[2-chloro-] is unique due to its specific combination of acetamide and chloro substituents on the triazine ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in various fields.
属性
CAS 编号 |
30360-27-1 |
|---|---|
分子式 |
C9H9Cl3N6O3 |
分子量 |
355.6 g/mol |
IUPAC 名称 |
N-[4,6-bis[(2-chloroacetyl)amino]-1,3,5-triazin-2-yl]-2-chloroacetamide |
InChI |
InChI=1S/C9H9Cl3N6O3/c10-1-4(19)13-7-16-8(14-5(20)2-11)18-9(17-7)15-6(21)3-12/h1-3H2,(H3,13,14,15,16,17,18,19,20,21) |
InChI 键 |
YJJIEWIAKNUQIA-UHFFFAOYSA-N |
规范 SMILES |
C(C(=O)NC1=NC(=NC(=N1)NC(=O)CCl)NC(=O)CCl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


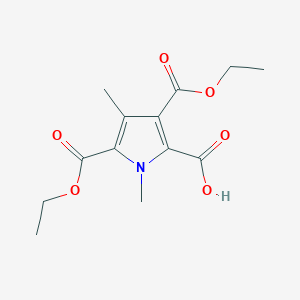
![2-hydroxy-3-[4-(3-oxo-1H-isoindol-2-yl)phenyl]butanamide](/img/structure/B14006639.png)

![2-[(2-Methylsulfanylpyrimidin-4-yl)amino]-1-phenylethanol;hydrochloride](/img/structure/B14006646.png)
![2-{[(e)-{4-[Bis(2-chloroethyl)amino]-2-methylphenyl}methylidene]amino}-2-methylpropan-1-ol](/img/structure/B14006653.png)
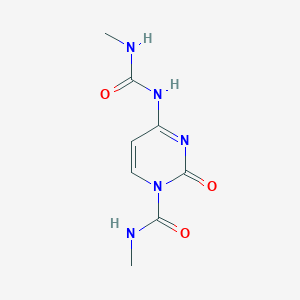
![2-[Hexadecyl(methyl)amino]ethan-1-ol](/img/structure/B14006659.png)
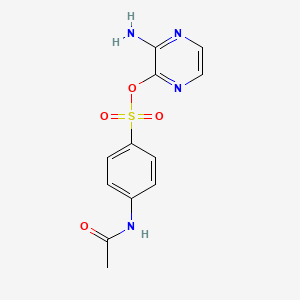
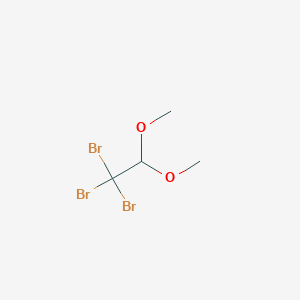
![3-Oxo-4-[(4-sulfophenyl)hydrazinylidene]naphthalene-2-carboxylic acid](/img/structure/B14006678.png)
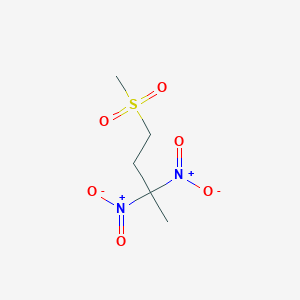

![1-(2-Methyl-1-phenyl-1,4-dihydropyrrolo[3,2-b]indol-3-yl)ethan-1-one](/img/structure/B14006698.png)
